3-Azido-1-(4-ethoxybenzyl)azetidine
Overview
Description
3-Azido-1-(4-ethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group and an ethoxybenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-(4-ethoxybenzyl)azetidine typically involves the nucleophilic substitution reaction of an azetidine precursor with an azide source. One common method is the reaction of 1-(4-ethoxybenzyl)azetidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via the formation of an intermediate aziridinium ion, which undergoes nucleophilic attack by the azide ion to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-(4-ethoxybenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted azetidines.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide: Used for nucleophilic substitution reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Alkynes: Used for cycloaddition reactions.
Major Products Formed
Substituted Azetidines: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
3-Azido-1-(4-ethoxybenzyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules and potential drug candidates.
Polymer Chemistry: Utilized in the synthesis of polyamines through ring-opening polymerization, which have applications in antibacterial and antimicrobial coatings.
Material Science: Employed in the development of materials for CO2 adsorption and chelation.
Chemical Biology: Used in the study of nucleic acid chemistry and peptidomimetics.
Mechanism of Action
The mechanism of action of 3-Azido-1-(4-ethoxybenzyl)azetidine is primarily driven by the reactivity of the azido group and the ring strain of the azetidine ring. The azido group can undergo various chemical transformations, such as reduction and cycloaddition, which enable the compound to interact with different molecular targets. The ring strain of the azetidine ring also contributes to its unique reactivity, allowing it to participate in ring-opening and expansion reactions .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-Azido-1-(4-ethoxybenzyl)azetidine is unique due to the presence of the azido group, which imparts additional reactivity and versatility in chemical transformations. The combination of the azetidine ring and the azido group makes this compound a valuable building block in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-azido-1-[(4-ethoxyphenyl)methyl]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-5-3-10(4-6-12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVAYKYYPBDFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.